molecular formula C12H21N3O2 B137309 6-Amino-1,3-dibutyluracil CAS No. 41862-16-2

6-Amino-1,3-dibutyluracil

Cat. No.: B137309
CAS No.: 41862-16-2
M. Wt: 239.31 g/mol
InChI Key: RUCRYNNIDGUZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,3-dibutyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of amino and dibutyl groups attached to the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,3-dibutyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 6-amino-1,3-dimethyluracil with butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1,3-dibutyluracil can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl substituted uracil derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Antimicrobial Properties

6-Amino-1,3-dibutyluracil has demonstrated significant antiviral and antimicrobial activity. Research indicates that compounds similar to 6-amino derivatives can inhibit the activity of viral enzymes and bacterial DNA polymerases. For instance, a study highlighted the structure-activity relationship of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III, showcasing their potential as antimicrobial agents .

1.2 Cancer Treatment

The compound has also been investigated for its role in cancer therapy. Thymidine phosphorylase inhibitors, which include aminouracils, have been shown to suppress tumor growth by inhibiting angiogenesis. This mechanism is crucial for limiting the blood supply to tumors, thereby restricting their growth and metastasis .

Case Study:
A study published in Mini Reviews in Medicinal Chemistry detailed the synthesis of various 6-amino derivatives and their efficacy in inhibiting thymidine phosphorylase, indicating promising therapeutic applications in oncology .

Agricultural Applications

2.1 Herbicide Development

Research into the use of 6-amino derivatives in agriculture has revealed their potential as herbicides. These compounds can disrupt metabolic processes in plants, leading to effective weed control. The synthesis of novel aminouracil derivatives has been explored for their herbicidal properties against common agricultural pests .

Case Study:
A recent investigation into the herbicidal activity of substituted aminouracils demonstrated that specific structural modifications could enhance their efficacy against target weeds while minimizing phytotoxicity to crops .

Material Science

3.1 Polymer Chemistry

In material science, 6-amino derivatives are being explored for their potential in developing new polymers with enhanced properties. The incorporation of aminouracils into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study:
A study focused on the synthesis of polymeric materials incorporating this compound reported improved performance characteristics over traditional polymers, suggesting a pathway for innovative material development .

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dibutyluracil involves its interaction with biological macromolecules. It can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-1,3-diethyluracil
  • 6-Amino-1,3-dipropyluracil

Comparison: 6-Amino-1,3-dibutyluracil is unique due to its dibutyl groups, which confer distinct physicochemical properties compared to its dimethyl, diethyl, and dipropyl counterparts. These differences can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

6-Amino-1,3-dibutyluracil is a synthetic compound belonging to the class of uracil derivatives. Its biological activity has garnered interest due to its potential pharmacological applications, particularly in relation to adenosine receptors. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H14N2O2\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2

This compound features two butyl groups at the 1 and 3 positions and an amino group at the 6 position of the uracil ring. The presence of these substituents is crucial for its biological activity.

The primary biological activity of this compound involves its interaction with adenosine receptors, specifically the A3 subtype. Research indicates that this compound may act as an agonist or antagonist depending on the receptor type and cellular context.

Adenosine Receptor Interaction

  • A3 Receptor Activation : Studies have shown that this compound can activate A3 receptors, which are involved in various physiological processes including cardioprotection and modulation of inflammatory responses .
  • Inhibition of Adenylate Cyclase : The activation of A3 receptors leads to inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels within cells. This signaling pathway is significant in mediating cardiovascular effects .

Pharmacological Profiles

The pharmacological profiles of this compound have been assessed through various studies. The following table summarizes key findings related to its biological activity:

Study Findings
Fozard & Carruthers (2012)Identified cardiovascular effects associated with A3 receptor activation.
Jacobson et al. (2020)Reported structure-activity relationships indicating selective binding affinities for A3 receptors.
PubChem DatabaseCompiled data on metabolic pathways and potential side effects related to this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cardioprotective Effects : A study demonstrated that compounds like this compound could provide cardioprotective effects during ischemic conditions by activating A3 receptors .
  • Anti-inflammatory Properties : Another research highlighted its potential role in modulating inflammatory responses through A3 receptor activation, suggesting therapeutic applications in diseases characterized by excessive inflammation .
  • Metabolic Transformation : The compound undergoes biotransformation in the human body, leading to metabolites that may exhibit differing biological activities compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-amino-1,3-dimethyluracil with high purity, and how do reaction conditions influence yield?

  • Methodology : High-purity synthesis (≥98%) typically involves refluxing 6-aminouracil derivatives with acyl chlorides or aldehydes in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., piperidine) . For example, equimolar reactions with 2,4-dimethoxybenzoyl chloride in DMF yield >90% product after crystallization . Optimizing stoichiometry and solvent choice (e.g., ethanol for trituration) minimizes impurities.
  • Quality Control : Purity is validated via HPLC, NMR (e.g., absence of extraneous methyl or carbonyl signals), and elemental analysis .

Q. How does the purity level of 6-amino-1,3-dimethyluracil impact experimental reproducibility in pharmaceutical research?

  • Implications : Standard purity (90–95%) may introduce impurities (e.g., unreacted intermediates, byproducts) that alter bioavailability or reactivity, leading to inconsistent drug efficacy or toxicity profiles . For instance, residual dimethylamine in lower-purity batches can skew enzyme inhibition assays.
  • Best Practices : Use ≥98% purity for kinetic studies or formulation trials. Impurity profiling via LC-MS is critical for regulatory compliance .

Q. What analytical techniques are essential for confirming the structural integrity of 6-amino-1,3-dimethyluracil?

  • Structural Validation : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and angles, confirming the planar pyrimidine ring and methyl/amino substituents .
  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Key signals include NH₂ protons (δ 6.5–7.0 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 155 for [M+H]⁺) and fragmentation patterns verify the backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when employing different solvent systems for 6-amino-1,3-dimethyluracil derivatization?

  • Case Study : Reactions in DMF vs. ethanol show divergent yields due to solvent polarity and stabilization of intermediates. For example, DMF enhances nucleophilicity in Kabachnik-Fields reactions, achieving 95% yield for α-aminophosphonates, while ethanol may stall at 70% .
  • Troubleshooting : Use kinetic studies (e.g., time-resolved IR) to identify rate-limiting steps. Computational solvent modeling (COSMO-RS) predicts optimal polarity .

Q. What strategies are effective in elucidating reaction mechanisms of multi-component syntheses involving 6-amino-1,3-dimethyluracil?

  • Mechanistic Insights : Three-component reactions (e.g., with cycloheptanone and aromatic aldehydes) proceed via imine formation, followed by cyclocondensation. Isotopic labeling (¹⁵N) and in situ FTIR track intermediates like Schiff bases .
  • Computational Support : DFT calculations (e.g., Gaussian) model transition states and activation energies, validating proposed pathways .

Q. How do computational approaches like molecular docking enhance the development of 6-amino-1,3-dimethyluracil-derived bioactive compounds?

  • Applications : Docking studies (AutoDock Vina) predict binding affinities of derivatives (e.g., triazoles) to targets like COX-2 or antioxidant enzymes. For example, 1,2,4-triazole derivatives show strong binding to IL-6 (ΔG = −9.2 kcal/mol), correlating with in vitro anti-inflammatory activity .
  • Validation : MD simulations (>100 ns) assess stability of ligand-receptor complexes, guiding synthetic prioritization .

Q. Key Research Challenges

  • Contradictory Data : Variability in reaction outcomes (e.g., competing products in multi-component syntheses) requires mechanistic clarity via advanced spectroscopy .
  • Bioactivity Optimization : Balancing lipophilicity (logP) and hydrogen-bonding capacity in derivatives improves pharmacokinetics but complicates synthesis .

Properties

IUPAC Name

6-amino-1,3-dibutylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-3-5-7-14-10(13)9-11(16)15(12(14)17)8-6-4-2/h9H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRYNNIDGUZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)N(C1=O)CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433822
Record name 1,3-di-n-butyl-6-aminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41862-16-2
Record name 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41862-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-di-n-butyl-6-aminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-Di-n-butylurea (34.45 g, 0.2 mmol), cyanoacetic acid (19.56 g, 0.23 mol), and acetic anhydride (81.66 ml, 0.8 mol) were heated at 80° C. for 2 h under nitrogen and solvent was removed by rotary evaporation to yield N-(2-cyanoacetyl)-N,N'-dibutylurea. The N-(2-cyanoacetyl)-N,N'-dibutylurea was dissolved in methanol (100 ml) and 4N NaOH (100 ml) was added. The reaction mixture was cooled for 30 min with stirring and the solid was filtered and dried to yield 1,3-di-n-butyl-6-aminouracil (47.04 g, 99.5%) as a colorless solid, m.p. 90.1°-92.4° C.; 1H NMR (DMSO-d6) δ1.72-1.93 (m, 6H, 2×CH3, 1.18-1.33 (m, 4H, 2×CH2), 1.39-1.52 (M, 4H, 2×CH2), 3.70 (t, 2H, N--CH2), 3.76 (t, 2H, N--CH2), 4.64 (s, 1H, H-4), 6.77 (br s, exchangeable with D2O, 2H, NH2).
Name
N-(2-cyanoacetyl)-N,N'-dibutylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-1,3-dibutyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.